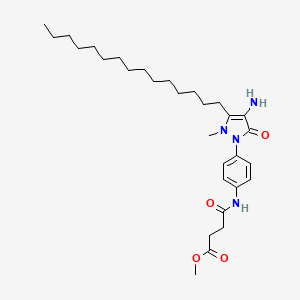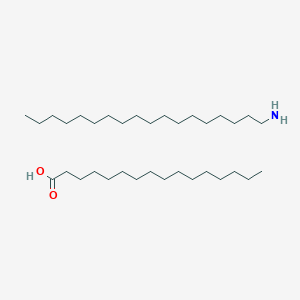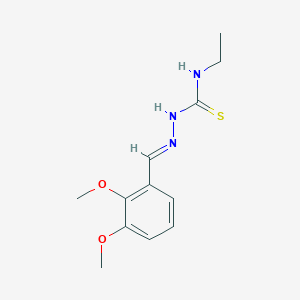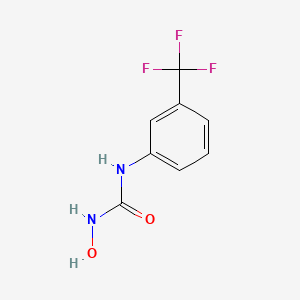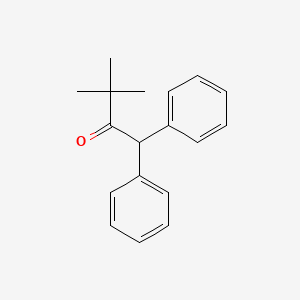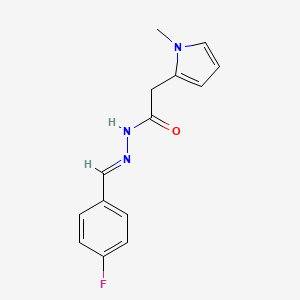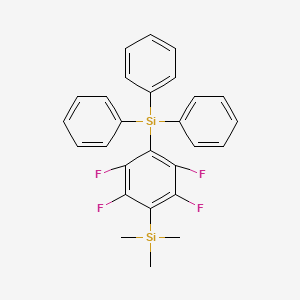
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,3,5,6-Tetrafluor-4-(triphenylsilyl)phenyl)silan ist eine komplexe organische Siliziumverbindung, die sich durch ihre einzigartige Struktur auszeichnet, die mehrere Fluoratome und eine Triphenylsilylgruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Trimethyl(2,3,5,6-Tetrafluor-4-(triphenylsilyl)phenyl)silan beinhaltet typischerweise die Reaktion von 2,3,5,6-Tetrafluor-4-(triphenylsilyl)phenyl)chlorsilan mit Trimethylsilylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators wie Tris(pentafluorphenyl)boran durchgeführt, der die Bildung des gewünschten Produkts erleichtert .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur und Druck, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
Trimethyl(2,3,5,6-Tetrafluor-4-(triphenylsilyl)phenyl)silan durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Fluoratome durch andere Nucleophile ersetzt werden.
Reduktionsreaktionen: Sie kann unter Verwendung von Silanen in Gegenwart von Katalysatoren wie Tris(pentafluorphenyl)boran reduziert werden.
Häufige Reagenzien und Bedingungen
Katalysatoren: Tris(pentafluorphenyl)boran wird häufig als Katalysator in Reaktionen verwendet, die diese Verbindung betreffen.
Lösungsmittel: Organische Lösungsmittel wie Dichlormethan und Toluol werden häufig verwendet, um die Reaktanten zu lösen und die Reaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Trimethyl(2,3,5,6-Tetrafluor-4-(triphenylsilyl)phenyl)silan gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können nukleophile Substitutionsreaktionen verschiedene substituierte Phenylsilanderivate ergeben.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane typically involves the reaction of 2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)chlorosilane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced using silanes in the presence of catalysts like tris(pentafluorophenyl)borane.
Common Reagents and Conditions
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving this compound.
Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Trimethyl(2,3,5,6-Tetrafluor-4-(triphenylsilyl)phenyl)silan als Vorläufer für die Synthese komplexerer organischer Siliziumverbindungen verwendet.
Biologie und Medizin
Industrie
Im Industriesektor kann diese Verbindung bei der Herstellung von Spezialmaterialien wie fluorierten Polymeren oder Beschichtungen verwendet werden, die von den einzigartigen Eigenschaften profitieren, die durch die Fluoratome vermittelt werden.
Wirkmechanismus
Der Mechanismus, durch den Trimethyl(2,3,5,6-Tetrafluor-4-(triphenylsilyl)phenyl)silan seine Wirkungen ausübt, beruht hauptsächlich auf seiner Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen. Das Vorhandensein von Fluoratomen und der Triphenylsilylgruppe ermöglicht es, auf einzigartige Weise mit anderen Molekülen zu interagieren, wodurch Reaktionen gefördert werden, die möglicherweise nicht mit anderen Verbindungen stattfinden.
Wirkmechanismus
The mechanism by which Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms and the triphenylsilyl group allows it to interact with other molecules in unique ways, facilitating reactions that might not occur with other compounds.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trimethyl(phenyl)silan: Dieser Verbindung fehlen die Fluoratome und die Triphenylsilylgruppe, wodurch sie in bestimmten chemischen Reaktionen weniger reaktiv ist.
Tris(pentafluorphenyl)boran: Obwohl es sich nicht um ein direktes Analogon handelt, teilt diese Verbindung einige Reaktivitätsmerkmale aufgrund des Vorhandenseins mehrerer Fluoratome.
Einzigartigkeit
Trimethyl(2,3,5,6-Tetrafluor-4-(triphenylsilyl)phenyl)silan ist aufgrund seiner Kombination aus Fluoratomen und einer Triphenylsilylgruppe einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einer wertvollen Verbindung für spezielle Anwendungen in verschiedenen Forschungs- und Industriebereichen.
Eigenschaften
Molekularformel |
C27H24F4Si2 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
trimethyl-(2,3,5,6-tetrafluoro-4-triphenylsilylphenyl)silane |
InChI |
InChI=1S/C27H24F4Si2/c1-32(2,3)26-22(28)24(30)27(25(31)23(26)29)33(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI-Schlüssel |
UARHUBIMIOWBTB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)





